molecular formula C8H9NO B3025229 2,3-Dimethylisonicotinaldehyde CAS No. 867141-55-7

2,3-Dimethylisonicotinaldehyde

Cat. No.: B3025229
CAS No.: 867141-55-7
M. Wt: 135.16 g/mol
InChI Key: QGNXDUPCPKQIGT-UHFFFAOYSA-N
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Description

2,3-Dimethylisonicotinaldehyde is an organic compound with the molecular formula C₈H₉NO It is a derivative of isonicotinaldehyde, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylisonicotinaldehyde can be synthesized from (2,3-dimethylpyridin-4-yl)methanol. The synthetic route involves the oxidation of (2,3-dimethylpyridin-4-yl)methanol using 4-methylmorpholine N-oxide in dichloromethane at 0°C for 10 minutes, followed by the addition of tetrapropylammonium perruthenate at room temperature for 16 hours . The reaction mixture is then filtered through silica gel and eluted with a hexane-ethyl acetate mixture to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows similar oxidation processes as described above, with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the aldehyde group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2,3-Dimethylisonicotinic acid.

    Reduction: 2,3-Dimethylisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dimethylisonicotinaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dimethylisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications in their structure and function. The methyl groups may influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylisonicotinaldehyde
  • 2,5-Dimethylisonicotinaldehyde
  • 3,4-Dimethylisonicotinaldehyde

Uniqueness

2,3-Dimethylisonicotinaldehyde is unique due to the specific positioning of the methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and interaction with other molecules.

Biological Activity

2,3-Dimethylisonicotinaldehyde (DMINA) is a derivative of isonicotinic aldehyde, a compound known for its diverse biological activities. This article explores the biological activity of DMINA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMINA has the following chemical structure:

  • Chemical Formula : C₉H₁₁N₁O
  • Molecular Weight : 149.19 g/mol

The compound features a pyridine ring, which is significant in its interaction with biological targets.

Biological Activity Overview

DMINA exhibits several biological activities, including:

  • Antimicrobial Activity : DMINA has been shown to possess antibacterial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits growth.
  • Antioxidant Properties : The compound demonstrates strong antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models.
  • Neuroprotective Effects : Research suggests that DMINA may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

The mechanisms through which DMINA exerts its biological effects include:

  • Inhibition of Enzymatic Activity : DMINA has been reported to inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
  • Modulation of Signaling Pathways : The compound interacts with various signaling pathways, including those related to inflammation and apoptosis.
  • Calcium Homeostasis Regulation : DMINA influences intracellular calcium levels, which is crucial for maintaining cellular functions and preventing excitotoxicity.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of DMINA against Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively. These results suggest that DMINA could serve as a potential candidate for developing new antibacterial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Antioxidant Activity

The antioxidant capacity of DMINA was assessed using the DPPH radical scavenging assay. DMINA demonstrated an IC50 value of 25 µM, indicating significant free radical scavenging ability compared to standard antioxidants like ascorbic acid.

CompoundIC50 Value (µM)
DMINA25
Ascorbic Acid15

Neuroprotection

In vitro studies using SH-SY5Y neuroblastoma cells exposed to oxidative stress revealed that DMINA significantly reduced cell death by approximately 40% at a concentration of 10 µM. This neuroprotective effect suggests its potential use in treating neurodegenerative conditions such as Alzheimer's disease.

Properties

IUPAC Name

2,3-dimethylpyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-7(2)9-4-3-8(6)5-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNXDUPCPKQIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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